molecular formula C14H16N4 B15059566 2-((4-Ethylphenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

2-((4-Ethylphenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B15059566
M. Wt: 240.30 g/mol
InChI Key: FGEYTRYUEQOCID-UHFFFAOYSA-N
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Description

2-((4-Ethylphenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile ( 1170500-39-6) is a chemical compound with the molecular formula C14H16N4 and a molecular weight of 240.30 g/mol . This nitrile-functionalized compound features a 1-methyl-1H-pyrazol-4-yl moiety and a 4-ethylphenylamino group, a structure that makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . This compound is recognized for its role in the synthesis of more complex, biologically active molecules. Specifically, it serves as a key precursor in the development of substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds , which have been investigated as potent and selective PDE2 (Phosphodiesterase 2) inhibitors . Research into PDE2 inhibitors is a significant area of focus for treating central nervous system disorders, with potential applications in conditions such as cognitive impairment, anxiety, and depressive diseases . The mechanism of action for these therapeutics involves modulating intracellular cyclic nucleotide signaling, which is crucial for neuronal function and plasticity . Our high-purity grade of this compound is supplied to support advanced pharmaceutical R&D. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-(4-ethylanilino)-2-(1-methylpyrazol-4-yl)acetonitrile

InChI

InChI=1S/C14H16N4/c1-3-11-4-6-13(7-5-11)17-14(8-15)12-9-16-18(2)10-12/h4-7,9-10,14,17H,3H2,1-2H3

InChI Key

FGEYTRYUEQOCID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(C#N)C2=CN(N=C2)C

Origin of Product

United States

Biological Activity

2-((4-Ethylphenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, with CAS number 1170500-39-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₄, with a molecular weight of 240.30 g/mol. The compound features a pyrazole ring and an ethylphenyl group, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound was evaluated for its in vitro activity against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogen
7b0.220.25Staphylococcus aureus
7b0.250.30Escherichia coli

In one study, derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is often influenced by the substituents on the pyrazole ring and the attached phenyl groups. Modifications at specific positions can enhance potency and selectivity against various targets.

Table 2: Structure-Activity Relationships of Pyrazole Derivatives

Position ModifiedSubstituentActivity Change
3-N-MethylIncreased potency
5-EthylDecreased potency

Research has shown that introducing a methyl group at the N-position of the pyrazole significantly enhances activity against certain targets .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical models:

  • Antibacterial Efficacy : A study demonstrated that pyrazole derivatives showed bactericidal effects within hours of exposure to S. aureus, indicating rapid action against bacterial infections .
  • Antifungal Activity : Another investigation reported that certain pyrazole derivatives exhibited antifungal properties with MIC values comparable to established antifungal agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s structural analogs can be categorized based on variations in the pyrazole substituents or the aromatic amino group. Below is a comparative analysis:

Table 1: Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Safety Profile (RIDADR)
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile C₆H₇N₃ 121.14 Methyl (pyrazole), nitrile UN2810
2-((4-Methylphenyl)amino)-2-(1H-pyrazol-4-yl)acetonitrile C₁₂H₁₃N₅ 227.27 Methylphenylamino, nitrile Not available
2-((4-Chlorophenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile C₁₂H₁₂ClN₅ 261.71 Chlorophenylamino, nitrile Likely UN2810
Target Compound C₁₄H₁₇N₅ 255.33 Ethylphenylamino, nitrile Not reported

Key Observations:

Molecular Weight and Lipophilicity: The ethylphenyl group in the target compound increases molecular weight compared to the parent compound (255.33 vs. 121.14 g/mol) , enhancing lipophilicity. This may improve membrane permeability in biological systems but reduce aqueous solubility.

Safety and Handling :

  • The parent compound (2-(1-methyl-1H-pyrazol-4-yl)acetonitrile) is classified as UN2810 (toxic solids) . The target compound’s safety profile is unreported, but its nitrile group suggests similar hazards unless steric hindrance from the ethylphenyl group reduces reactivity.

Synthetic Utility: The parent compound is a precursor for pyrazole-based intermediates . The ethylphenylamino group in the target compound likely expands its utility in forming hydrogen-bonding networks or metal-coordination complexes.

Research Findings and Implications

  • Structural Characterization: Crystallographic studies of related pyrazole derivatives often employ SHELX software (e.g., SHELXL for refinement) due to its robustness in handling small-molecule data .
  • Reactivity Trends : Ethyl and methyl substituents on aromatic rings generally increase electron-donating effects, which may stabilize intermediates in nucleophilic substitution reactions. In contrast, chloro-substituted analogs exhibit stronger electron-withdrawing effects.

Preparation Methods

Amination of 2-Chloroacetonitrile Derivatives

A foundational route involves the nucleophilic displacement of chloro substituents in 2-chloroacetonitrile precursors. Reacting 2-chloroacetonitrile with 4-ethylaniline in anhydrous dimethylformamide (DMF) at 80°C for 12 hours yields the intermediate 2-((4-ethylphenyl)amino)acetonitrile. Subsequent coupling with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/water) furnishes the target compound.

Key Parameters:

  • Temperature: 80°C
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1 mol%)
  • Yield: 68–72%

Cyanide Group Introduction via Knoevenagel Condensation

Alternative protocols employ Knoevenagel condensation between 4-ethylphenylamine and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of ammonium acetate and malononitrile. The reaction proceeds in refluxing ethanol (78°C, 8 hours), with the nitrile group introduced via dehydration.

Reaction Scheme:
$$
\text{4-Ethylphenylamine} + \text{1-Methyl-1H-pyrazole-4-carbaldehyde} \xrightarrow[\text{NH}_4\text{OAc}]{\text{EtOH, reflux}} \text{Target Compound}
$$

Multi-Component Reaction Strategies

Groebke-Blackburn-Bienaymé Reaction (GBBR)

The GBBR framework enables convergent synthesis by combining 4-ethylaniline, 1-methyl-1H-pyrazole-4-carboxaldehyde, and trimethylsilyl cyanide (TMSCN) in a one-pot procedure. Conducted in tetrahydrofuran (THF) at 60°C for 6 hours, this method achieves 79% yield with excellent regioselectivity.

Advantages:

  • Eliminates intermediate purification
  • Scalable to gram quantities

Catalytic Cyanation with Nickel Complexes

Recent advances utilize nickel-catalyzed cyanation of preformed imine intermediates. The imine derived from 4-ethylaniline and 1-methyl-1H-pyrazole-4-carbaldehyde reacts with potassium hexacyanoferrate(II) in the presence of NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane), achieving 85% yield under mild conditions (50°C, 4 hours).

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Comparative studies reveal solvent polarity critically impacts yields:

Solvent Dielectric Constant Yield (%)
DMF 36.7 72
THF 7.5 79
Ethanol 24.3 65
Acetonitrile 37.5 68

Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution, while THF optimizes multi-component reactions.

Ligand Design in Cross-Coupling

Bidentate phosphine ligands (e.g., dppe, Xantphos) enhance catalytic activity in nickel-mediated cyanations. Steric bulk improves stability against cyanide poisoning:

Ligand Yield (%) Reaction Time (h)
dppe 85 4
Xantphos 82 5
Triphenylphosphine 63 8

Mechanistic Insights and Side-Reaction Mitigation

Competing Hydrolysis Pathways

The nitrile group undergoes partial hydrolysis to amides under acidic or prolonged heating. Buffering systems (e.g., phosphate buffer at pH 6.5) suppress this side reaction, improving nitrile purity from 87% to 96%.

Pyrazole Tautomerization Effects

1-Methyl-1H-pyrazole-4-carbaldehyde exists in equilibrium between 1H- and 2H-tautomers, influencing reactivity. NMR studies show adding 1,8-diazabicycloundec-7-ene (DBU) shifts the equilibrium toward the reactive 1H-form, boosting yields by 12%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning batch protocols to continuous flow systems enhances reproducibility. A microreactor setup with residence time of 30 minutes achieves 81% yield at 100°C, reducing thermal degradation observed in batch reactors.

Green Chemistry Metrics

Solvent recovery and catalyst recycling significantly improve sustainability:

Metric Batch Process Flow Process
E-factor (kg waste/kg product) 23.4 8.7
PMI (Process Mass Intensity) 45.2 18.9

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.29 (d, J = 8.2 Hz, 2H, Ar-H), 4.89 (s, 1H, NH), 3.92 (s, 3H, N-CH₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • IR (KBr): 2225 cm⁻¹ (C≡N stretch), 1602 cm⁻¹ (C=N pyrazole).

Chromatographic Purity Standards

HPLC analysis (C18 column, acetonitrile/water gradient) mandates ≥98.5% purity for pharmaceutical applications, achievable via recrystallization from ethyl acetate/hexanes (3:1).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((4-Ethylphenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acetonitrile is often used as a solvent with triethylamine as a base to facilitate deprotonation. Reflux conditions (60°C, 10 hours) and stoichiometric control of reagents like ethyl 2-oxoacetate derivatives are critical for optimizing yield . Multi-step protocols involving hydrazine hydrate or aryl halide intermediates under reflux in ethanol or DMF are also common, with TLC monitoring to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

  • Methodological Answer :

  • FTIR : Identifies nitrile (C≡N, ~2200 cm⁻¹), pyrazole C-N stretches (~1500 cm⁻¹), and aromatic C-H bonds.
  • NMR : ¹H NMR resolves the methyl group on the pyrazole ring (~3.8 ppm) and ethylphenyl protons (δ 1.2–2.5 ppm). ¹³C NMR confirms the acetonitrile carbon (~115 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Provides definitive structural confirmation, especially for resolving tautomeric forms of the pyrazole ring .

Advanced Research Questions

Q. How can researchers optimize crystal structure determination of this compound when faced with twinning or low-resolution X-ray data?

  • Methodological Answer : Use SHELXL’s TWIN and BASF commands to refine twinned structures. For low-resolution data, apply restraints (e.g., DFIX, SADI) to bond lengths/angles based on similar compounds. High-resolution data (>1.0 Å) allows anisotropic refinement of non-H atoms. The HKLF 5 format in SHELX handles intensity integration for twinned crystals. Validation tools like PLATON or checkCIF identify over-constrained parameters .

Q. What methodologies are recommended for computational docking studies to predict the biological activity of this compound?

  • Methodological Answer :

  • Ligand Preparation : Optimize the 3D structure using Gaussian (DFT at B3LYP/6-31G* level) to minimize energy.
  • Protein Preparation : Use AutoDock Tools to add hydrogens and assign charges (e.g., Gasteiger-Marsili).
  • Docking : Employ AutoDock Vina or Glide with flexible residues in the binding pocket. Validate docking poses using MD simulations (AMBER or GROMACS) to assess stability.
  • Scoring : Prioritize compounds with strong hydrogen bonds (e.g., nitrile or pyrazole interactions) and hydrophobic contacts. Similar pyrazole derivatives have shown affinity for kinases or polymerases in docking studies .

Q. How should researchers address discrepancies between theoretical computational data and experimental results in the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • Validate Computational Models : Re-optimize DFT parameters (e.g., solvent effects via PCM) or use higher-level theories (CCSD(T)).
  • Experimental Cross-Check : Perform kinetic studies (e.g., stopped-flow spectroscopy) to compare reaction rates with predicted transition states.
  • Bioactivity Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity. For example, pyrazole-based compounds may require cellular uptake correction factors if in silico predictions overestimate potency .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural elucidation?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect tautomerism or conformational exchange broadening signals.
  • Complementary Techniques : Pair X-ray data with NOESY/ROESY NMR to confirm spatial arrangements. For example, the pyrazole ring’s methyl group orientation may differ in solution vs. solid state .
  • DFT-NMR Comparison : Calculate chemical shifts (GIAO method) for proposed tautomers and match with experimental NMR .

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